N-(((2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))amino)thioxomethyl)-2-phenylethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(((2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))amino)thioxomethyl)-2-phenylethanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazoline ring, which is a five-membered heterocycle containing nitrogen atoms, and is often studied for its biological and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))amino)thioxomethyl)-2-phenylethanamide typically involves multiple steps:
Formation of the Pyrazoline Ring: The initial step often involves the condensation of an α,β-unsaturated carbonyl compound with hydrazine or its derivatives to form the pyrazoline ring.
Functionalization: Subsequent steps include the introduction of the phenyl groups and the thioxomethyl moiety. This can be achieved through various substitution reactions, often under acidic or basic conditions.
Final Assembly: The final step involves coupling the pyrazoline derivative with 2-phenylethanamide under controlled conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazoline ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, N-(((2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))amino)thioxomethyl)-2-phenylethanamide has been investigated for its potential pharmacological properties. Compounds with pyrazoline rings are known to exhibit anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the pyrazoline ring and thioxomethyl group suggests possible interactions with biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable structure and reactivity.
Mechanism of Action
The mechanism by which N-(((2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))amino)thioxomethyl)-2-phenylethanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazoline ring can interact with active sites of enzymes, potentially inhibiting their activity. The thioxomethyl group may also play a role in binding to specific proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl isothiocyanate
- 1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea
Uniqueness
Compared to similar compounds, N-(((2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))amino)thioxomethyl)-2-phenylethanamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both the pyrazoline ring and the thioxomethyl group is particularly noteworthy, as it allows for a wide range of chemical and biological interactions.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-14-18(19(26)24(23(14)2)16-11-7-4-8-12-16)22-20(27)21-17(25)13-15-9-5-3-6-10-15/h3-12H,13H2,1-2H3,(H2,21,22,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGSQOPWAUNIAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.